REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:14]=[CH:13][C:5]([O:6][CH2:7][CH:8]([OH:12])CC=C)=[CH:4][CH:3]=1.C(OC(COC1C=CC(C)=CC=1)CC=C)C1C=CC=CC=1>>[CH3:1][C:2]1[CH:14]=[CH:13][C:5]([O:6][CH2:7][CH:8]=[O:12])=[CH:4][CH:3]=1
|
Name
|
5-(4-methylphenoxy)-1-penten-4-ol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(OCC(CC=C)O)C=C1
|
Name
|
4-benzyloxy-5-(4-methylphenoxy)-1-pentene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(CC=C)COC1=CC=C(C=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
CC1=CC=C(OCC=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |